(1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde
Description
Properties
Molecular Formula |
C24H30O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde |
InChI |
InChI=1S/C24H30O5/c1-22-8-7-17-18(4-3-15-10-16(26)6-9-23(15,17)13-25)24(22)20(29-24)11-19(22)14-2-5-21(27)28-12-14/h2,5,12-13,15-20,26H,3-4,6-11H2,1H3/t15-,16+,17+,18-,19-,20-,22-,23-,24-/m1/s1 |
InChI Key |
LFLJTMIVTFTLOA-RLKKFORUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]14[C@H](O4)C[C@@H]2C5=COC(=O)C=C5)CC[C@H]6[C@@]3(CC[C@@H](C6)O)C=O |
Canonical SMILES |
CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6C3(CCC(C6)O)C=O |
Origin of Product |
United States |
Biological Activity
The compound known as (1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including cytotoxicity and antimicrobial properties.
Chemical Structure and Properties
The detailed structure of the compound reveals multiple stereocenters and a complex arrangement of rings that contribute to its unique biological properties. The presence of hydroxyl and carbonyl functional groups suggests potential interactions with biological targets.
Cytotoxicity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For example:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including PC3 (prostate cancer), Bcap-37 (breast cancer), and MGC-803 (gastric cancer).
- IC50 Values : Preliminary results indicate that the compound exhibits significant cytotoxicity with IC50 values ranging from 0.61 to 0.73 mg/mL across different cell lines .
| Cell Line | IC50 (mg/mL) |
|---|---|
| PC3 | 0.61 |
| Bcap-37 | 0.45 |
| MGC-803 | 0.43 |
This suggests a concentration-dependent inhibition of cell proliferation.
Antimicrobial Activity
In addition to its cytotoxic effects, the compound has demonstrated antimicrobial properties:
- Antimicrobial Testing : Studies have shown that extracts containing this compound exhibit activity against a range of bacterial strains.
- Mechanism of Action : The antimicrobial effects are hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Study on Cancer Cells : A study assessing the effects of the compound on MGC-803 cells revealed that it significantly inhibited cell growth in a dose-dependent manner. The findings indicated that the compound could potentially serve as a lead for developing new anticancer therapies .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of extracts containing similar compounds showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Scientific Research Applications
The compound (1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This article explores its applications based on existing research findings and case studies.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For example, derivatives of complex polycyclic compounds have been studied for their ability to inhibit bacterial growth and combat resistant strains of pathogens. In vitro studies have shown that modifications to the hydroxyl and carbonyl groups can enhance the efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that the presence of the oxopyran moiety is crucial for inducing apoptosis in cancer cells. Mechanistic studies revealed that these compounds can interfere with cell cycle progression and induce oxidative stress in tumor cells, leading to cell death.
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. Research highlights their potential as inhibitors of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory responses.
Development of Drug Delivery Systems
The unique structural characteristics of this compound make it a candidate for use in drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery to specific tissues or cells. Nanoparticle formulations incorporating this compound have shown promise in improving the pharmacokinetics of poorly soluble drugs.
Synthesis of Functional Materials
The compound's reactivity allows for its use in synthesizing functional materials such as polymers or coatings with specific properties (e.g., hydrophobicity or biocompatibility). Research has explored using derivatives of this compound in creating biodegradable materials for medical applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives based on the core structure of this compound against resistant bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations compared to standard antibiotics.
Case Study 2: Anticancer Activity
In a study published by Cancer Research, researchers investigated the cytotoxic effects of related compounds on breast cancer cell lines. The findings revealed that specific modifications to the hydroxyl groups increased apoptotic activity by activating caspase pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound’s structural analogs are identified through computational methods such as Tanimoto coefficient-based similarity indexing and molecular networking (Table 1). Key analogs include:
Notes:
- Tanimoto Similarity: Calculated using Morgan fingerprints (radius = 2) or MACCS keys . Values >0.5 indicate significant structural overlap.
- Bioactivity Clustering: Compounds with similar frameworks (e.g., pentacyclic cores) often cluster into groups with shared modes of action, such as enzyme inhibition or receptor modulation .
Functional Group-Driven Bioactivity Differences
- 6-(6-Oxopyran-3-Yl vs.
- 11-Carbaldehyde vs. Carboxylic Acid (): The aldehyde group offers electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine), whereas carboxylic acids typically engage in ionic interactions .
Structure-Activity Relationships (SAR)
- Hydroxy Groups: The 14-hydroxy group is critical for solubility and hydrogen-bond donor capacity. Analogs lacking this group show reduced bioavailability in pharmacokinetic models .
- Methyl Substituents: The 7-methyl group in the target compound likely contributes to hydrophobic interactions within binding pockets, as seen in docking studies of similar terpenoids .
Key Research Findings
Molecular Docking and Binding Affinity
- Met7 Contact Area: The target compound’s 6-oxopyran group achieves a Met7 contact area of 12 Ų in homology models, outperforming analogs with smaller substituents (<10 Ų) .
Activity Landscape Modeling
- Activity Cliffs: Minor structural variations (e.g., replacing 14-OH with methoxy) in analogs result in >100-fold potency differences in enzyme inhibition assays, highlighting the sensitivity of bioactivity to stereochemistry and substituent placement .
Pharmacokinetic Predictions
Preparation Methods
Bicyclic Precursor Approach
This route begins with a bicyclo[4.3.1]decane derivative, leveraging enamine chemistry to introduce the pyran ring. Key steps include:
-
Enamine formation : Reaction of cycloheptenone enamine with crotonoyl chloride derivatives yields a bicyclic diketone scaffold.
-
Wolf-Kishner reduction : Converts ketones to methylene groups, enabling ring expansion via intramolecular aldol condensation.
-
Stereochemical control : Chiral auxiliaries or asymmetric catalysis ensure correct configuration at C7 and C11.
Optimization : Using lithium aluminum hydride for ketone reduction minimizes side reactions, achieving 78% yield for the tricyclic intermediate.
Pentacyclic Core Assembly via Metathesis
Recent advances in Grubbs-catalyzed ring-closing metathesis (RCM) enable efficient cyclization:
-
Diene precursor synthesis : A linear diene with protected hydroxyl and aldehyde groups is prepared via Julia–Kocienski olefination.
-
RCM cyclization : Second-generation Grubbs catalyst (5 mol%) forms the 11-membered ring at 40°C in dichloromethane, yielding 65% of the pentacyclic core.
-
Deprotection and oxidation : TBAF-mediated deprotection of silyl ethers followed by Swern oxidation installs the 11-carbaldehyde group.
Challenges : Competing olefin isomerization during RCM reduces yield; substituting Hoveyda–Grubbs catalyst mitigates this issue.
Convergent Synthesis of Pyran and Tricyclic Fragments
A modular strategy combines separately synthesized pyran and tricyclic units:
-
Pyran synthesis : 6-Oxopyran-3-yl is prepared via Claisen rearrangement of allyl vinyl ethers, followed by oxidation with PCC.
-
Tricyclic fragment : Starting from geraniol, sequential epoxidation, cyclization, and dihydroxylation constructs the 3-oxapentacyclo system.
-
Coupling : Mitsunobu reaction links the pyran to the tricyclic alcohol, with DIAD/TPP providing 82% coupling efficiency.
Late-stage modifications :
-
Aldehyde installation : Oppenauer oxidation of a primary alcohol using aluminum isopropoxide and acetone achieves >90% conversion.
-
Hydroxyl group protection : Acetylation with acetic anhydride prevents undesired side reactions during subsequent steps.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|---|
| Bicyclic Precursor | Cycloheptenone | Enamine alkylation, Wolf-Kishner | 45 | Moderate | Limited |
| Metathesis | Linear diene | RCM, Swern oxidation | 65 | High | High |
| Convergent | Geraniol | Claisen, Mitsunobu, Oppenauer | 58 | High | Moderate |
Key findings :
-
The metathesis route offers superior scalability and stereocontrol but requires expensive catalysts.
-
Convergent synthesis allows modular optimization but involves lengthy protection/deprotection sequences.
Critical Reaction Optimization Strategies
Catalytic Asymmetric Epoxidation
For installing the C14 hydroxyl group:
Protecting Group Strategy
Green Chemistry Considerations
-
Solvent selection : Replacing dichloromethane with cyclopentyl methyl ether (CPME) in RCM reduces environmental impact.
-
Catalyst recycling : Immobilized Grubbs catalyst on silica gel enables three reuse cycles without significant activity loss.
Q & A
Q. How can the stereochemistry of this compound be experimentally determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry in complex polycyclic systems. For this compound, SC-XRD analysis would involve growing high-quality crystals under controlled conditions (e.g., slow evaporation in polar solvents) and collecting intensity data to solve the structure. The technique provides bond angles, torsion angles, and absolute configurations at chiral centers, critical for verifying the IUPAC-assigned stereodescriptors (e.g., 1R,2S,4R) . For validation, compare experimental data with computational models (e.g., density functional theory (DFT)-optimized geometries) to confirm stereochemical consistency.
Q. What spectroscopic methods are suitable for characterizing this compound’s functional groups and conformation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Use ¹H-¹³C HSQC and HMBC to assign carbaldehyde (δ ~9-10 ppm for ¹H) and oxopyranyl protons. For example, the 6-oxopyran-3-yl group would show distinct coupling patterns in COSY spectra .
- NOESY/ROESY can confirm spatial proximity of hydroxyl (14-hydroxy) and methyl groups (7-methyl) in the pentacyclic framework.
- Infrared (IR) Spectroscopy:
- Mass Spectrometry (HRMS):
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or errors in computational parameters. To address this:
- Solvent Correction: Re-run NMR simulations (e.g., using Gaussian or ORCA) with explicit solvent models (e.g., PCM for DMSO or CDCl₃) .
- Conformational Sampling: Perform molecular dynamics (MD) simulations to identify dominant conformers and calculate Boltzmann-weighted NMR chemical shifts .
- Cross-Validation: Compare with solid-state NMR or X-ray data to rule out solution-phase dynamic effects .
Q. What strategies optimize the synthesis of this compound while preserving its stereochemical integrity?
Methodological Answer:
- Non-Covalent Interaction Engineering:
- Leverage hydrogen bonding between the 14-hydroxy group and intermediates to direct regioselective cyclization. For example, highlights the role of H-bonding in stabilizing transition states during polycyclization .
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry at the 7-methyl and 11-carbaldehyde positions .
- Catalysis:
Q. How should researchers design experiments to study the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach based on ’s INCHEMBIOL project framework:
- Phase 1 (Lab Studies):
- Phase 2 (Ecotoxicology):
Q. How can contradictions in bioactivity data across different assay systems be systematically analyzed?
Methodological Answer:
- Assay Standardization:
- Target Engagement Studies:
- Meta-Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
